CCW 28-3: A Technical Guide to a Covalent RNF4-Based BRD4 Degrader
CCW 28-3: A Technical Guide to a Covalent RNF4-Based BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCW 28-3 is a first-in-class heterobifunctional degrader that induces the degradation of the epigenetic reader protein BRD4. It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, uniquely recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to tag BRD4 for proteasomal degradation. This technical guide provides a comprehensive overview of CCW 28-3, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.
Introduction to CCW 28-3
CCW 28-3 is a synthetic molecule designed to selectively eliminate BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a key regulator of gene expression and is implicated in the pathogenesis of numerous cancers and inflammatory diseases. Unlike traditional small-molecule inhibitors that only block the function of a protein, CCW 28-3 leads to its complete removal from the cell.
The molecule is a PROTAC, consisting of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (RNF4), and a chemical linker that connects the two. The BRD4-binding component is derived from the well-characterized BET inhibitor JQ1, while the RNF4-recruiting element is a covalent ligand, CCW16.[1][2]
Mechanism of Action
The primary mechanism of action of CCW 28-3 is the formation of a ternary complex between BRD4, CCW 28-3, and the RNF4 E3 ligase. This proximity, induced by the degrader, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BRD4. Poly-ubiquitination of BRD4 marks it for recognition and subsequent degradation by the 26S proteasome.[3][4][5] This process is dependent on both the proteasome and the presence of RNF4.[3][4]
Figure 1: Mechanism of Action of CCW 28-3.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for CCW 28-3 and its components.
| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |
| CCW 16 | RNF4 | Competitive Inhibition | IC50 | 1.8 µM | - | [2] |
| CCW 28-3 | RNF4 | Competitive Inhibition | IC50 | 0.54 µM | - | [2][6][7] |
| CCW 28-3 | BRD4 | Degradation | DC50 | ~0.1 µM | 231MFP | [8] |
Note: The degradation efficiency of CCW 28-3 has been reported as modest compared to other established BRD4 degraders like MZ1.[2][6][7]
Experimental Protocols
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 in cells treated with CCW 28-3.
Materials:
-
231MFP breast cancer cells or other suitable cell line
-
CCW 28-3
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
JQ1
-
E1 ubiquitin activating enzyme inhibitor (e.g., TAK-243)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CCW 28-3 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for desired time points (e.g., 3, 6, 12, 24 hours). For control experiments, pre-treat cells with a proteasome inhibitor, JQ1, or an E1 inhibitor for 1-2 hours before adding CCW 28-3.[4][7][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts and resolve by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize BRD4 levels to the loading control.
Figure 2: Western Blotting Workflow.
RNF4 Knockout Experiment
Objective: To confirm the RNF4-dependency of CCW 28-3-mediated BRD4 degradation.
Materials:
-
Wild-type and RNF4 knockout (KO) HeLa cells (or other suitable cell line)
-
CCW 28-3
-
DMSO
-
Standard cell culture and western blotting reagents
Procedure:
-
Cell Culture: Culture wild-type and RNF4 KO cells under standard conditions.
-
Treatment: Treat both cell lines with CCW 28-3 (e.g., 10 µM) or DMSO for a specified time (e.g., 5 hours).[4]
-
Western Blotting: Perform western blotting as described in Protocol 4.1 to assess BRD4 and RNF4 protein levels.
-
Analysis: Compare the extent of BRD4 degradation in wild-type versus RNF4 KO cells. A significant reduction in degradation in the KO cells indicates RNF4 dependency.
In Vitro RNF4 Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of CCW 28-3 for RNF4.
Materials:
-
Purified recombinant human RNF4 protein
-
CCW 28-3
-
Cysteine-reactive fluorescent probe (e.g., IA-rhodamine)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Incubation: Pre-incubate purified RNF4 with varying concentrations of CCW 28-3 for 30 minutes at room temperature.[6][7]
-
Probe Labeling: Add the fluorescent probe and incubate for an additional hour to label the remaining free cysteine residues on RNF4.
-
SDS-PAGE: Quench the reaction and resolve the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled RNF4 using an in-gel fluorescence scanner.
-
Analysis: Quantify the fluorescence intensity of the bands. The intensity will be inversely proportional to the binding of CCW 28-3. Calculate the IC50 value from the dose-response curve.
BRD4 Signaling Pathways Affected by CCW 28-3
BRD4 is a critical transcriptional coactivator that plays a role in various signaling pathways essential for cell growth, proliferation, and survival. By degrading BRD4, CCW 28-3 is expected to impact these pathways.
-
MYC Signaling: BRD4 is a key regulator of the MYC oncogene. Degradation of BRD4 leads to the downregulation of MYC and its target genes, inhibiting cell proliferation.[10]
-
NF-κB Signaling: BRD4 is involved in the transcriptional activation of NF-κB target genes, which are crucial for inflammation and cell survival.[10]
-
Jagged1/Notch1 Signaling: In breast cancer, BRD4 regulates the expression of Jagged1, a ligand for the Notch1 receptor. This pathway is involved in cancer cell migration and invasion.[11][12]
-
RAS Pathway: In glioma, BRD4 knockdown has been shown to decrease the expression of KRAS, suggesting an impact on the RAS signaling pathway.[13]
Figure 3: BRD4 Signaling Pathways Modulated by CCW 28-3.
Conclusion
CCW 28-3 represents a significant advancement in the field of targeted protein degradation by expanding the repertoire of recruitable E3 ligases to include RNF4. While its degradation efficiency may be lower than some other BRD4 degraders, it serves as a valuable proof-of-concept and a chemical tool to probe the biology of RNF4-mediated protein degradation. Further optimization of the RNF4 ligand and the linker could lead to the development of more potent and selective degraders for therapeutic applications. This guide provides the foundational knowledge and experimental framework for researchers to utilize and build upon the pioneering work of CCW 28-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
